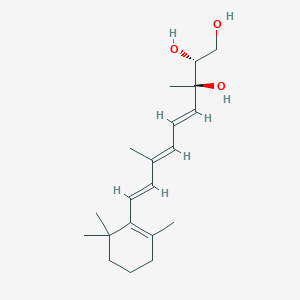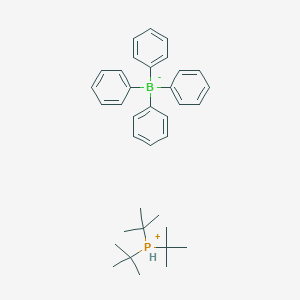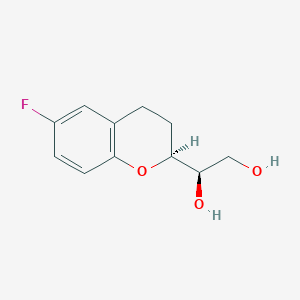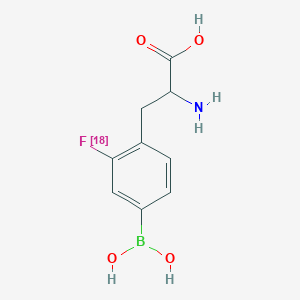
4-Borono-2-fluoro-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Borono-2-fluoro-L-phenylalanine (BFA) is a synthetic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. BFA is a boron-containing analogue of phenylalanine, which is an essential amino acid that cannot be synthesized by the human body. BFA has been shown to exhibit unique biochemical and physiological properties that make it a valuable tool for studying biological processes.
Wirkmechanismus
4-Borono-2-fluoro-L-phenylalanine acts as a reversible inhibitor of serine hydrolases by forming a covalent bond with the active site serine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in enzyme activity. 4-Borono-2-fluoro-L-phenylalanine has been shown to exhibit selectivity for certain serine hydrolases, making it a valuable tool for studying the function of these enzymes in biological systems.
Biochemische Und Physiologische Effekte
4-Borono-2-fluoro-L-phenylalanine has been shown to exhibit several biochemical and physiological effects in biological systems. 4-Borono-2-fluoro-L-phenylalanine has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that plays a critical role in the metabolism of endocannabinoids. Inhibition of FAAH by 4-Borono-2-fluoro-L-phenylalanine leads to an increase in endocannabinoid levels, which may have therapeutic potential in the treatment of pain and inflammation. Additionally, 4-Borono-2-fluoro-L-phenylalanine has been shown to inhibit the activity of carboxylesterase enzymes, which are involved in the metabolism of various drugs and xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Borono-2-fluoro-L-phenylalanine is its selectivity for certain serine hydrolases, making it a valuable tool for studying the function of these enzymes in biological systems. Additionally, 4-Borono-2-fluoro-L-phenylalanine is a reversible inhibitor, allowing for the recovery of enzyme activity after treatment. However, one limitation of 4-Borono-2-fluoro-L-phenylalanine is its potential for off-target effects, as it may inhibit other enzymes that contain an active site serine residue. Additionally, the synthesis of 4-Borono-2-fluoro-L-phenylalanine can be challenging and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of 4-Borono-2-fluoro-L-phenylalanine in scientific research. One potential application is in the development of novel inhibitors of serine hydrolases, which may have therapeutic potential in the treatment of various diseases. Additionally, 4-Borono-2-fluoro-L-phenylalanine may be used to study the role of serine hydrolases in various biological processes, including lipid metabolism and inflammation. Finally, the development of new synthesis methods for 4-Borono-2-fluoro-L-phenylalanine may improve its availability and accessibility for scientific research.
Synthesemethoden
4-Borono-2-fluoro-L-phenylalanine can be synthesized using several methods, including the Suzuki-Miyaura coupling reaction and the Mannich reaction. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The Mannich reaction involves the reaction of an arylboronic acid with a ketone or aldehyde in the presence of a base and a primary amine.
Wissenschaftliche Forschungsanwendungen
4-Borono-2-fluoro-L-phenylalanine has been used in a variety of scientific research applications, including protein labeling, enzyme inhibition, and drug discovery. 4-Borono-2-fluoro-L-phenylalanine can be used to selectively label proteins that contain an active site cysteine residue, allowing for the identification and quantification of these proteins in complex biological samples. 4-Borono-2-fluoro-L-phenylalanine has also been shown to inhibit the activity of serine hydrolases, which are enzymes that play a critical role in a variety of biological processes, including lipid metabolism and inflammation. Additionally, 4-Borono-2-fluoro-L-phenylalanine has been used to identify novel inhibitors of serine hydrolases, which may have therapeutic potential in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
133921-60-5 |
|---|---|
Produktname |
4-Borono-2-fluoro-L-phenylalanine |
Molekularformel |
C14H13F17O |
Molekulargewicht |
226 g/mol |
IUPAC-Name |
2-amino-3-(4-borono-2-(18F)fluoranylphenyl)propanoic acid |
InChI |
InChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)/i11-1 |
InChI-Schlüssel |
GGGVVBGRTWMSPX-KXMUYVCJSA-N |
Isomerische SMILES |
B(C1=CC(=C(C=C1)CC(C(=O)O)N)[18F])(O)O |
SMILES |
B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O |
Kanonische SMILES |
B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O |
Synonyme |
(18F)-(10B)-L-BPA 18F-10B-FBPA 4-BF-Phe 4-borono-2-(18F)fluoro-DL-phenylalanine 4-borono-2-fluoro-L-phenylalanine 4-borono-2-fluorophenylalanine fluoroboronophenylalanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



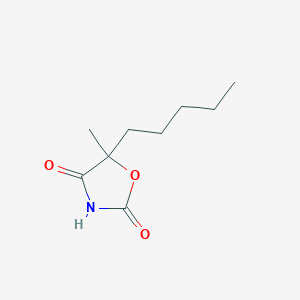
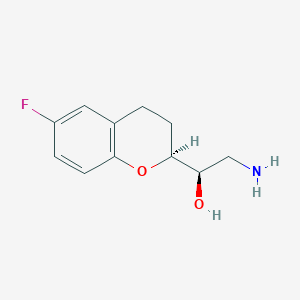
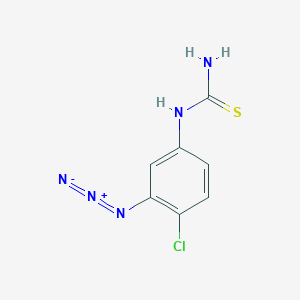
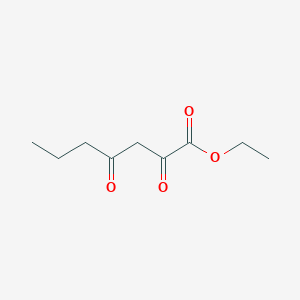
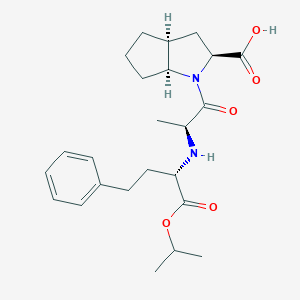
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B135741.png)

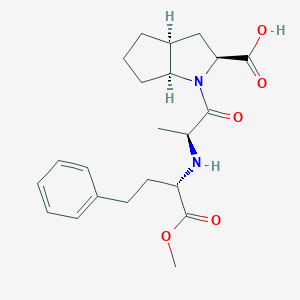
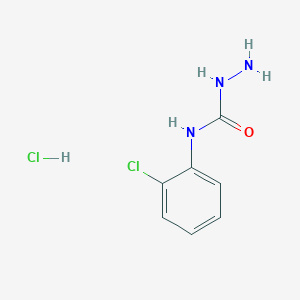
![2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B135750.png)
